molecular formula C10H16NOP B2938063 2-Diethylphosphorylaniline CAS No. 1407520-18-6

2-Diethylphosphorylaniline

Cat. No. B2938063
CAS RN: 1407520-18-6
M. Wt: 197.218
InChI Key: IETKSLFOOAIEIX-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance, odor, and other physical characteristics .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts, and the overall yield .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential .

Scientific Research Applications

Amino Acid Biosynthesis

2-Diethylphosphorylaniline, as a chemical compound, could potentially play a role in the study of amino acid biosynthesis pathways, particularly in plants. Aromatic amino acids like L-tryptophan, L-phenylalanine, and L-tyrosine, which are derived from the shikimate pathway, are essential for protein synthesis and serve as precursors for numerous natural products such as pigments, alkaloids, hormones, and cell wall components (Maeda & Dudareva, 2012). Although not directly related to this compound, the study of these pathways can provide insights into how similar compounds might be used to manipulate or study essential amino acid synthesis.

Fluorescent Amino Acid Incorporation

The selective incorporation of fluorescent amino acids into proteins offers a powerful tool for studying protein structure, dynamics, and interactions. A specific application could involve the incorporation of dansylalanine, a fluorescent amino acid, into proteins, which can be used to monitor protein unfolding or interactions (Summerer et al., 2006). This method, while not using this compound directly, highlights the potential for similar compounds to be developed for specific labeling and study of protein functions.

Phenylalanine Hydroxylase Deficiency

Research into phenylalanine hydroxylase deficiency, an autosomal recessive disorder, provides insights into how amino acid metabolic pathways can be disrupted. Understanding the metabolism and functions of amino acids in conditions like phenylketonuria could reveal potential applications for compounds like this compound in research or therapy (Mitchell, Trakadis, & Scriver, 2011).

Metabolic Engineering for Amino Acid Synthesis

The metabolic engineering of microorganisms, like Escherichia coli, for the production of L-phenylalanine from glucose demonstrates the potential for synthetic biology applications. Optimizing pathways for the synthesis of aromatic amino acids could be an area where compounds such as this compound find application, by acting as intermediates or catalysts in engineered biosynthetic pathways (Báez-Viveros et al., 2004).

Protein Structure and Function Studies

The development of novel biochemical tools, like the incorporation of specific amino acids for structural studies, can aid in understanding protein function and conformation. For example, the site-specific incorporation of p-iodo-L-phenylalanine into proteins facilitates structural studies through single-wavelength anomalous dispersion experiments (Xie et al., 2004). Similar strategies could potentially utilize derivatives like this compound for targeted studies in protein engineering and design.

Mechanism of Action

The exact mode of action would depend on the specific reaction and the other compounds present. In general, phosphine oxides can participate in a variety of chemical reactions, including reductions, ligand exchange reactions, and as catalysts in various transformations .

The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME)Like all compounds, the adme properties would be influenced by factors such as the compound’s size, charge, polarity, and the presence of functional groups .

The action environment of a compound refers to how external factors, such as temperature, pH, and the presence of other compounds, can influence its behavior. For (2-Aminophenyl)diethylphosphine oxide, these factors could influence its stability, reactivity, and the types of reactions it can participate in .

Safety and Hazards

Information on safety and hazards is typically found in Material Safety Data Sheets (MSDS). It includes data on toxicity, flammability, reactivity, and environmental hazards. It also provides guidelines on safe handling, storage, and disposal .

Future Directions

This involves a review of current research trends related to the compound and predictions about future research directions. It could include potential applications, unsolved problems, or new methods of synthesis .

properties

IUPAC Name

2-diethylphosphorylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16NOP/c1-3-13(12,4-2)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETKSLFOOAIEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CC)C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1407520-18-6
Record name 2-(diethylphosphoryl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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